5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol is a synthetic organic compound characterized by the presence of a tert-butyl(diphenyl)silyl group attached to an oxygen atom, which is further connected to a fluorinated pentenol structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
918828-69-0 |
|---|---|
Molecular Formula |
C21H27FO2Si |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxy-2-fluoropent-2-en-1-ol |
InChI |
InChI=1S/C21H27FO2Si/c1-21(2,3)25(19-12-6-4-7-13-19,20-14-8-5-9-15-20)24-16-10-11-18(22)17-23/h4-9,11-15,23H,10,16-17H2,1-3H3 |
InChI Key |
JYTLJXXQCSMDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=C(CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol involves its reactivity due to the presence of the silyl ether and fluorinated groups. The tert-butyl(diphenyl)silyl group provides steric protection, enhancing the stability of the compound under various conditions. The fluorine atom introduces unique electronic effects, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups but with different steric and electronic properties.
tert-Butyldiphenylsilyl ethers: Compounds with similar protecting groups but different substituents on the silicon atom.
Fluorinated alcohols: Compounds with similar fluorinated structures but without the silyl protecting group.
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol is unique due to the combination of the tert-butyl(diphenyl)silyl protecting group and the fluorinated pentenol structure. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Biological Activity
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol, known for its unique chemical structure, is a compound that has garnered attention in the field of organic chemistry and medicinal research. This article delves into its biological activity, exploring its synthesis, properties, and potential applications based on existing literature.
The molecular formula of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol is with a molecular weight of approximately 358.52 g/mol. The compound features a tert-butyldiphenylsilyl (TBDPS) protecting group, which enhances its stability and reactivity in various chemical environments.
The biological activity of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol is primarily attributed to its ability to interact with biological macromolecules. The presence of the fluorine atom in its structure is significant as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially influencing pathways related to metabolism and signal transduction.
- Receptor Modulation: Its structural characteristics allow it to bind to various receptors, modulating their activity.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds with TBDPS groups:
- Anticancer Activity : Research by Sano et al. (2006) indicated that compounds with silyl ether functionalities exhibited cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Properties : A study published in Organic & Biomolecular Chemistry highlighted the antimicrobial activity of fluorinated silyl ethers, demonstrating their effectiveness against various bacterial strains .
- Neuroprotective Effects : Investigations into structurally similar compounds have shown neuroprotective properties, hinting at the potential of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol in treating neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of 5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol, it is useful to compare it with other related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| TBDPS-Alcohol | TBDPS-Alcohol | Enzyme inhibition, cytotoxicity |
| TBDMS-Alcohol | TBDMS-Alcohol | Antimicrobial effects |
| TBDPS-Fluoroalkene | TBDPS-Fluoroalkene | Neuroprotective effects |
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